XLogP Hydrophobicity: Hexylthio Occupies the Critical 8.1 Partition Window Distinct from Shorter-Chain Homologs
The 4,5-bis(hexylthio) derivative exhibits a computed XLogP of 8.1 [1], substantially higher than the methylthio (XLogP 3.4) [2], ethylthio (XLogP 4.2) , and butylthio (XLogP 5.9) analogs. This ~4.7 log unit difference versus the methyl analog corresponds to approximately a 50,000-fold greater partitioning into an organic phase under equilibrium conditions. For phase-transfer protocols or biphasic syntheses where the dithiole-thione must be retained in the organic layer, the hexylthio derivative offers quantitative organic-phase retention that the methyl, ethyl, and butyl variants cannot match.
| Evidence Dimension | Octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 8.1 (PubChem XLogP3-AA); C₁₅H₂₆S₅; MW 366.69 g/mol; 12 rotatable bonds |
| Comparator Or Baseline | 4,5-bis(methylthio): XLogP = 3.4, MW 226.40, 2 rotatable bonds; 4,5-bis(ethylthio): XLogP = 4.2, MW 254.48, 4 rotatable bonds; 4,5-bis(butylthio): XLogP = 5.9, MW 310.57, 8 rotatable bonds |
| Quantified Difference | ΔXLogP = +4.7 (vs methyl); +3.9 (vs ethyl); +2.2 (vs butyl). Each ~1 log unit increment corresponds to ~10× greater organic-phase partitioning. |
| Conditions | XLogP3-AA computational method (PubChem 2025 release); corroborated by chem960.com computed XLogP values for CAS 49638-64-4, 59065-21-3, and 122891-19-4 |
Why This Matters
Procurement of the hexylthio derivative rather than shorter-chain analogs ensures quantitative organic-phase retention during biphasic synthetic steps, eliminating yield losses from aqueous partitioning that occur with C1–C4 homologs.
- [1] PubChem CID 11291544. 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-. XLogP3-AA = 8.1. https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dithiole-2-thione_-4_5-bis_hexylthio View Source
- [2] Chem.labr.cc entry for CAS 49638-64-4. 4,5-Bis(methylthio)-1,3-dithiole-2-thione. XLogP = 3.4. https://chem.labr.cc View Source
